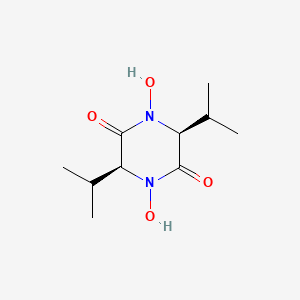
(3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione is a biologically active compound derived from the marine fungus Aspergillus terreus. It is known for its potent antimicrobial properties, particularly against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa . The compound is part of a family of terramides, which also includes terramide A and terramide B .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of terramide C involves the fermentation of Aspergillus terreus in a soybean solid medium. The fermentation process is optimized to enhance the yield of terramide C by controlling environmental factors such as iron concentration . The compound is then isolated and purified using chromatographic techniques.
Industrial Production Methods: Industrial production of terramide C follows a similar fermentation process but on a larger scale. The fermentation conditions are meticulously controlled to maximize the yield and purity of the compound. The crude extract is subjected to multiple purification steps, including high-performance liquid chromatography (HPLC), to obtain terramide C in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: (3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also be reduced to yield reduced forms with different biological activities.
Substitution: Substitution reactions involving terramide C can lead to the formation of various analogs with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions to modify the structure of terramide C.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of terramide C, each with unique biological activities .
Applications De Recherche Scientifique
(3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the biosynthesis of marine-derived secondary metabolites.
Biology: Investigated for its role in microbial ecology and interactions within marine environments.
Medicine: Explored for its potential as an antimicrobial agent against drug-resistant bacterial strains.
Mécanisme D'action
The mechanism of action of terramide C involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The compound targets specific molecular pathways involved in bacterial cell wall synthesis and maintenance, making it highly effective against resistant bacterial strains .
Comparaison Avec Des Composés Similaires
Terramide A: Another compound from the same family with similar antimicrobial properties but different potency.
Terramide B: Shares structural similarities with terramide C but has a distinct spectrum of activity.
Other Marine-Derived Compounds: Includes compounds like aspergillomarasmine A and B, which also exhibit antimicrobial activities.
Uniqueness: (3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione is unique due to its specific antimicrobial spectrum and its ability to disrupt bacterial cell membranes effectively. Its potency against drug-resistant strains makes it a valuable compound for further research and potential therapeutic applications .
Propriétés
Numéro CAS |
104187-48-6 |
|---|---|
Formule moléculaire |
C10H18N2O4 |
Poids moléculaire |
230.264 |
Nom IUPAC |
(3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O4/c1-5(2)7-9(13)12(16)8(6(3)4)10(14)11(7)15/h5-8,15-16H,1-4H3/t7-,8-/m0/s1 |
Clé InChI |
VRDPIJDRSGUDPU-YUMQZZPRSA-N |
SMILES |
CC(C)C1C(=O)N(C(C(=O)N1O)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















